
2-((4,6-Diamino-1,3,5-triazin-2-yl)thio)-1-(pyrrolidin-1-yl)ethan-1-one
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
2-((4,6-Diamino-1,3,5-triazin-2-yl)thio)-1-(pyrrolidin-1-yl)ethan-1-one is a synthetic organic compound that features a triazine ring, a thioether linkage, and a pyrrolidine moiety. Compounds with such structures are often of interest in medicinal chemistry and materials science due to their potential biological activities and unique chemical properties.
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of 2-((4,6-Diamino-1,3,5-triazin-2-yl)thio)-1-(pyrrolidin-1-yl)ethan-1-one typically involves the following steps:
Formation of the Triazine Ring: The triazine ring can be synthesized through the cyclization of appropriate precursors such as cyanuric chloride with amines.
Thioether Formation:
Pyrrolidine Attachment: The final step involves the reaction of the intermediate with pyrrolidine, often under nucleophilic substitution conditions.
Industrial Production Methods
Industrial production methods would likely involve optimization of the above synthetic routes to maximize yield and purity while minimizing costs and environmental impact. This could include the use of continuous flow reactors, solvent recycling, and catalytic processes.
Análisis De Reacciones Químicas
Types of Reactions
Oxidation: The thioether linkage can undergo oxidation to form sulfoxides or sulfones.
Reduction: The triazine ring can be reduced under specific conditions to form dihydrotriazines.
Substitution: The amino groups on the triazine ring can participate in nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and m-chloroperbenzoic acid.
Reduction: Reducing agents such as lithium aluminum hydride or catalytic hydrogenation can be used.
Substitution: Nucleophiles such as amines or alkoxides can be used under basic conditions.
Major Products
Oxidation: Sulfoxides or sulfones.
Reduction: Dihydrotriazines.
Substitution: Various substituted triazine derivatives.
Aplicaciones Científicas De Investigación
Chemistry
Catalysis: Compounds with triazine rings are often used as ligands in catalytic systems.
Materials Science: These compounds can be used in the synthesis of polymers and advanced materials.
Biology
Antimicrobial Agents: Triazine derivatives have shown potential as antimicrobial agents.
Enzyme Inhibitors: Some compounds can act as inhibitors of specific enzymes.
Medicine
Drug Development: The unique structure of these compounds makes them candidates for drug development, particularly in the areas of cancer and infectious diseases.
Industry
Agriculture: Triazine derivatives are used in the formulation of herbicides and pesticides.
Mecanismo De Acción
The mechanism of action of 2-((4,6-Diamino-1,3,5-triazin-2-yl)thio)-1-(pyrrolidin-1-yl)ethan-1-one would depend on its specific application. For example, as an antimicrobial agent, it might inhibit bacterial growth by interfering with DNA synthesis or protein function. The molecular targets and pathways involved would need to be elucidated through experimental studies.
Comparación Con Compuestos Similares
Similar Compounds
2,4-Diamino-6-chloro-1,3,5-triazine: A simpler triazine derivative used in herbicides.
2,4,6-Triamino-1,3,5-triazine:
Uniqueness
The presence of the thioether linkage and the pyrrolidine moiety in 2-((4,6-Diamino-1,3,5-triazin-2-yl)thio)-1-(pyrrolidin-1-yl)ethan-1-one distinguishes it from simpler triazine derivatives. These structural features may confer unique biological activities and chemical properties.
Propiedades
Fórmula molecular |
C9H14N6OS |
|---|---|
Peso molecular |
254.32 g/mol |
Nombre IUPAC |
2-[(4,6-diamino-1,3,5-triazin-2-yl)sulfanyl]-1-pyrrolidin-1-ylethanone |
InChI |
InChI=1S/C9H14N6OS/c10-7-12-8(11)14-9(13-7)17-5-6(16)15-3-1-2-4-15/h1-5H2,(H4,10,11,12,13,14) |
Clave InChI |
YRMPNVHBIVYTQS-UHFFFAOYSA-N |
SMILES canónico |
C1CCN(C1)C(=O)CSC2=NC(=NC(=N2)N)N |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


![1-Aminobenzo[d]isothiazol-3-one 1-oxide](/img/structure/B14906666.png)

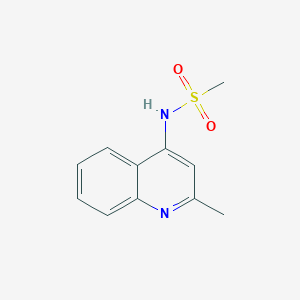
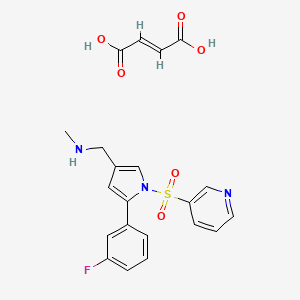
![(R)-6,7-Dihydro-5H-pyrrolo[1,2-a]imidazol-7-yl ((3R)-adamantan-1-yl)carbamate](/img/structure/B14906678.png)
![Dicyclohexyl(2',6'-di(naphthalen-2-yl)-[1,1'-biphenyl]-2-yl)phosphane](/img/structure/B14906687.png)
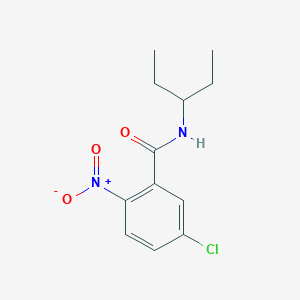
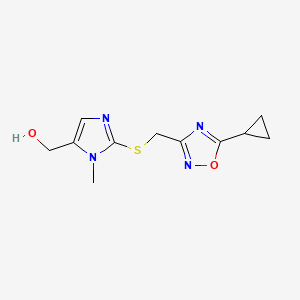
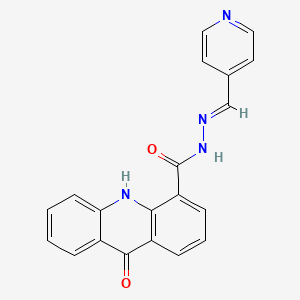
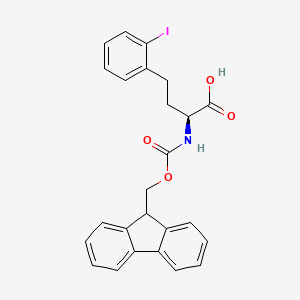
![7-Bromo-2-(((2-hydroxyethyl)(methyl)amino)methyl)-4h-pyrido[1,2-a]pyrimidin-4-one](/img/structure/B14906731.png)
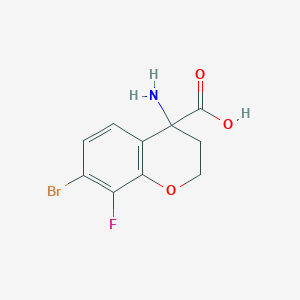
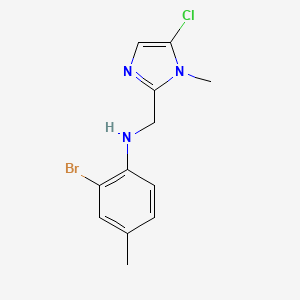
![5-(4,4,5,5-Tetramethyl-1,3,2-dioxaborolan-2-yl)-7-((2-(trimethylsilyl)ethoxy)methyl)-7H-pyrrolo[2,3-d]pyrimidine](/img/structure/B14906740.png)
